Desvenlafaxine Succinate

Pharmacogenomics Pharmacokinetics Personalized Medicine

Choose Desvenlafaxine Succinate (CAS 386750-22-7) for research demanding pharmacokinetic predictability. As the pre-formed, major active metabolite of venlafaxine, it bypasses CYP2D6-dependent metabolic activation, eliminating a critical source of inter-subject variability in drug exposure. This direct mechanism ensures more uniform plasma levels compared to the prodrug venlafaxine, simplifying study design and data interpretation for clinical pharmacology and generic drug development. Its established SNRI profile, with favorable tolerability over duloxetine, makes it the definitive reference compound for bioequivalence testing and neuroscience research requiring a clean pharmacodynamic signal.

Molecular Formula C20H33NO7
Molecular Weight 399.5 g/mol
CAS No. 386750-22-7
Cat. No. B001076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesvenlafaxine Succinate
CAS386750-22-7
Synonyms2-(1-hydroxycyclohexyl)-2-((4-hydroxyphenyl)ethyl)dimethylammonium 3-carboxypropanoate monohydrate
4-(2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)phenol
45,233, WY
45233, WY
desvenlafaxine
desvenlafaxine succinate
Monohydrate, O-desmethylvenlafaxine Succinate
O desmethylvenlafaxine
O desmethylvenlafaxine Succinate
O desmethylvenlafaxine Succinate Monohydrate
O-desmethylvenlafaxine
O-desmethylvenlafaxine Succinate
O-desmethylvenlafaxine Succinate Monohydrate
Pristiq
Succinate Monohydrate, O-desmethylvenlafaxine
Succinate, Desvenlafaxine
Succinate, O-desmethylvenlafaxine
WY 45,233
WY 45233
WY-45,233
WY-45233
WY45,233
WY45233
Molecular FormulaC20H33NO7
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(CC(=O)O)C(=O)O.O
InChIInChI=1S/C16H25NO2.C4H6O4.H2O/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8;/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H2,(H,5,6)(H,7,8);1H2
InChIKeyPWPDEXVGKDEKTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desvenlafaxine Succinate 386750-22-7: Procurement Specifications for a Non-CYP2D6 Dependent SNRI


Desvenlafaxine Succinate (CAS 386750-22-7) is the succinate salt form of O-desmethylvenlafaxine (ODV), the major active metabolite of the SNRI antidepressant venlafaxine [1]. Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that inhibits both the human serotonin transporter (hSERT) and norepinephrine transporter (hNET) [2]. As a pre-formed active metabolite, desvenlafaxine eliminates the requirement for CYP2D6-mediated metabolic activation, a fundamental point of differentiation in pharmacokinetic predictability [3]. It is supplied as an extended-release tablet, with the succinate salt form selected to optimize physicochemical stability and formulation performance for sustained-release delivery [4].

Why Generic Desvenlafaxine Succinate is Not a Direct Substitute for Venlafaxine or Duloxetine in Research and Manufacturing


Direct substitution of Desvenlafaxine Succinate with its parent compound venlafaxine or another SNRI such as duloxetine is scientifically invalid due to profound differences in metabolic pathways, pharmacokinetic predictability, and adverse event profiles. Venlafaxine is a pro-drug requiring CYP2D6-mediated conversion to its active metabolite desvenlafaxine, a process highly susceptible to genetic polymorphism [1]. This results in significant interpatient variability in drug exposure. In contrast, Desvenlafaxine Succinate is the pre-formed active metabolite; its elimination is primarily via conjugation, and its pharmacokinetics are independent of CYP2D6 phenotype, leading to more predictable exposure [2]. Furthermore, head-to-head clinical trials demonstrate a meaningfully lower incidence of key adverse events like nausea and dizziness for desvenlafaxine compared to duloxetine, which directly impacts patient tolerability and study design [3]. These inherent differences in pharmacology, metabolism, and tolerability render generic substitution across this class impossible for any rigorous scientific or industrial application requiring precise, replicable outcomes [4].

Quantitative Differentiators for Desvenlafaxine Succinate: A Procurement-Focused Evidence Guide


Pharmacokinetic Predictability: CYP2D6 Polymorphism Independence vs. Venlafaxine

The pharmacokinetics of Desvenlafaxine Succinate are not affected by CYP2D6 genetic polymorphisms, unlike its parent compound venlafaxine. In a direct crossover study, following administration of Desvenlafaxine 100 mg, mean peak plasma concentration (Cmax) and total drug exposure (AUC) were comparable between CYP2D6 poor metabolizers (PMs) and extensive metabolizers (EMs) [1]. In stark contrast, after a single dose of venlafaxine ER 75 mg, PMs exhibited a 445% higher AUC for venlafaxine and a significantly lower exposure to its active metabolite desvenlafaxine compared to EMs [2].

Pharmacogenomics Pharmacokinetics Personalized Medicine

Comparative Tolerability: Reduced Nausea and Dizziness vs. Duloxetine

In a head-to-head, double-blind, randomized controlled trial, Desvenlafaxine Succinate Extended-Release (50 mg QD) demonstrated a significantly more favorable tolerability profile than duloxetine (60 mg QD), while maintaining non-inferior efficacy [1]. The incidence of treatment-emergent adverse events (TEAEs), which directly impacts patient compliance and trial retention, was substantially lower in the desvenlafaxine group [2].

Clinical Tolerability Adverse Events Drug Safety

Reduced Tolerability Burden vs. Venlafaxine ER

A pharmacokinetic crossover study comparing equal doses (75 mg and 150 mg) of Desvenlafaxine Succinate sustained-release (DVS-SR) and venlafaxine extended-release (VEN-ER) revealed that DVS-SR not only provides higher systemic exposure to the active desvenlafaxine moiety but does so with significantly less intense nausea [1]. The study quantified the difference in the maximum nausea experienced by subjects using a 100-mm Visual Analog Scale (VAS) [2].

Bioavailability Tolerability Pharmacokinetics

Efficacy in Depression: Superiority to Placebo

A pooled analysis of two phase 3, randomized, double-blind, placebo-controlled trials provides confirmatory evidence for the antidepressant efficacy of Desvenlafaxine Succinate. The analysis was conducted to overcome the high placebo response that had rendered individual studies underpowered [1]. The pooled data, analyzed using a mixed-effect model for repeated measures, showed a statistically significant improvement over placebo on the primary outcome measure [2].

Antidepressant Efficacy Clinical Trial Major Depressive Disorder

Succinate Salt and Polymorph Control for Manufacturing Reproducibility

The succinate salt form of desvenlafaxine is specifically selected and patented for its ability to form stable crystalline polymorphs with superior thermodynamic stability and material handling properties [1]. Regulatory agencies mandate definitive control of polymorphic form in solid dosage forms because different crystal forms can exhibit varying solubility, dissolution rates, and bioavailability, impacting product performance and reproducibility [2]. The identification and patenting of forms like Form V and Form F, which demonstrate enhanced thermal stability, directly address the need for a robust and reproducible active pharmaceutical ingredient (API) [3].

Solid State Chemistry Polymorphism Formulation Science

Optimal Research and Industrial Application Scenarios for Desvenlafaxine Succinate


Clinical Trials Requiring Minimal Pharmacokinetic Variability

Ideal for clinical studies in which inter-subject variability in drug exposure due to genetic polymorphism is a critical concern. The CYP2D6-independent metabolism of Desvenlafaxine Succinate ensures more uniform plasma levels across a diverse patient population compared to venlafaxine, as demonstrated by head-to-head pharmacokinetic studies [REFS-1, REFS-2]. This property simplifies study design and analysis by reducing a major source of confounding variability.

Tolerability-Sensitive Behavioral or Neuroscience Studies

Suitable for research in animal models or human subjects where the confound of nausea or dizziness can significantly impact behavioral outcomes or data quality. The quantitative evidence showing a 6-fold reduction in nausea intensity for a 75 mg dose compared to venlafaxine ER and a 21.6 percentage point absolute reduction in nausea incidence compared to duloxetine provides a clear rationale for selection in such studies [REFS-3, REFS-4, REFS-5].

Development of Generic Extended-Release Formulations

A key reference product for generic drug developers seeking to create a bioequivalent version of an extended-release SNRI. The established pharmacokinetic profile of Desvenlafaxine Succinate (e.g., 80% bioavailability, dose-proportional kinetics) serves as a clear benchmark for formulation optimization and bioequivalence testing [REFS-6, REFS-7]. Furthermore, understanding the landscape of excipients and polymorph patents is crucial for navigating freedom-to-operate considerations [8].

Fundamental Research into SNRI Pharmacology

A valuable tool compound for in vitro and in vivo studies investigating the pharmacodynamics of serotonin-norepinephrine reuptake inhibition. Desvenlafaxine Succinate acts as a direct inhibitor of hSERT and hNET [9]. Its use can be particularly advantageous in studies where the confounding factor of CYP2D6-dependent metabolism (and subsequent generation of additional active metabolites, as seen with venlafaxine) is undesirable, allowing for a cleaner interpretation of results.

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